2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Description
Optimized Geometrical Parameters and Ring Conformations
Computational investigations using density functional theory methods have provided detailed insights into the molecular geometry of 2-(difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine and related fluorinated bipyridine systems. The structural optimization of similar compounds, including 6-(difluoromethoxy)-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine, reveals that these molecules adopt non-planar conformations with significant implications for their chemical properties. The computational studies demonstrate that the introduction of multiple fluorinated substituents creates substantial steric and electronic effects that influence the overall molecular geometry.
The pyridine ring systems in these polyfluorinated derivatives maintain their characteristic aromatic geometry, with carbon-nitrogen bond lengths typically ranging between 1.3387 and 1.3397 angstroms, which are shorter than the aromatic carbon-carbon bonds that average 1.387 angstroms. These bond length variations create a characteristic wedge-type motif that is typical in pyridine structures. The trifluoromethyl substituent attachment to the pyridine ring involves a carbon-carbon bond length of approximately 1.502 angstroms, similar to other aromatic trifluoromethyl compounds.
The conformational preferences of the bipyridine system are particularly influenced by the positioning of the fluorinated substituents. Computational analysis of related compounds shows that the dihedral angle between benzamide rings and pyridine rings can vary significantly, ranging from 53.3 degrees to 72.9 degrees in crystallographically independent molecules. This conformational flexibility is attributed to the steric interactions between the bulky fluorinated groups and the electronic effects of the strongly electron-withdrawing substituents.
The difluoromethoxy group adopts specific orientational preferences that minimize steric clashes while maximizing favorable electronic interactions. The carbon-fluorine bond lengths in the difluoromethoxy substituent average 1.335 angstroms, consistent with typical aromatic fluorine substitution patterns. The orientation of this group relative to the pyridine plane is crucial for determining the overall molecular conformation and affects the compound's physical and chemical properties.
Torsional Angles and Rotational Barriers
The rotational barriers around key bonds in this compound significantly influence its conformational dynamics. Density functional theory calculations on similar trifluoromethyl-substituted pyridine derivatives reveal that the presence of multiple fluorinated substituents creates complex energy landscapes for molecular rotation. The trifluoromethyl group, being one of the most powerful electron-withdrawing groups in organic chemistry, creates substantial electronic effects that influence rotational preferences.
Studies of related compounds indicate that the carbon-pyridine-carbon-oxygen torsion angles typically approach 179 degrees, indicating a strong preference for anti-conformations. This conformational preference is driven by the electronic characteristics of the fluorinated substituents and their interactions with the aromatic pi-system. The near-planarity of functional groups attached to the pyridine rings is a common feature observed in these highly fluorinated systems.
The cyclic nature of the bipyridine framework introduces additional conformational constraints that affect the overall molecular flexibility. The inter-ring dihedral angles in bipyridine systems can vary considerably depending on the substitution pattern. Experimental observations of related structures show benzene-pyridine dihedral angles ranging from approximately 12.9 degrees to nearly perpendicular orientations exceeding 84 degrees. These variations demonstrate the significant impact of fluorinated substituent positioning on molecular conformation.
Temperature-dependent conformational behavior represents another important aspect of the structural characterization. Computational studies suggest that the strength of intramolecular interactions involving fluorinated groups can change with temperature, potentially affecting the conformational equilibrium. This temperature dependence has implications for the compound's behavior under different experimental conditions and its potential applications.
Properties
IUPAC Name |
2-(difluoromethoxy)-3-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N2O/c13-11(14)20-10-8(7-3-5-18-6-4-7)1-2-9(19-10)12(15,16)17/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGONLPYFVFZXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC=NC=C2)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation Methods
The trifluoromethyl group is commonly introduced via:
- Direct trifluoromethylation of pyridine derivatives using trifluoromethyl copper reagents or electrophilic trifluoromethyl sources.
- Chlorine/fluorine exchange on chloromethylpyridines followed by selective fluorination steps.
- Construction of the pyridine ring from trifluoromethyl-containing building blocks.
A patent (CN109627209A) details the preparation of 2-(trifluoromethyl)pyridine derivatives via aldimine condensation and cyclization of trifluoroacetone derivatives, achieving yields up to 94.3% for intermediates like 3-(1,3-dioxolane-2-yl)-2-trifluoromethylpyridine.
Representative Data on Trifluoromethylpyridine Synthesis
Introduction of the Difluoromethoxy Group
Difluoromethoxylation Approaches
Difluoromethoxy (OCF2H) group installation is less common and more challenging than trifluoromethylation. Recent advances in difluoromethylation chemistry provide insights into potential routes:
- Radical difluoromethylation via Minisci-type reactions, particularly on heteroaromatics, using difluorocarbene or difluoromethyl radical precursors.
- Transition metal-catalyzed difluoromethylation employing copper or palladium complexes with difluoromethyl sources such as TMSCF2H.
- Nucleophilic difluoromethoxylation using difluoromethoxy reagents or difluorocarbene insertion into oxygen nucleophiles.
A comprehensive review by Sap et al. (2021) highlights the development of late-stage difluoromethylation methods, including radical, nucleophilic, and electrophilic pathways suitable for heteroaromatic substrates.
Application to Pyridine Derivatives
- Difluoromethoxylation of pyridine rings can be achieved by radical difluoromethylation under photoredox or silver-mediated conditions.
- The difluoromethoxy group can be introduced via cross-coupling of 2-bromo- or 2-iodopyridines with difluoromethoxy reagents or via nucleophilic substitution on suitable precursors.
Coupling of the Pyridin-4-yl Substituent at the 3-Position
Cross-Coupling Reactions
The 3-(pyridin-4-yl) substitution is typically achieved through palladium-catalyzed cross-coupling reactions such as:
- Suzuki-Miyaura coupling of 3-halopyridines with pyridin-4-yl boronic acids.
- Stille coupling using organostannanes derived from pyridin-4-yl precursors.
Experimental data from Ambeed show that 2-bromo-4-(trifluoromethyl)pyridine undergoes palladium-catalyzed coupling with organostannanes or boronic acids under microwave irradiation at 100–140°C, yielding coupled products in 16–72% yields.
| Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2-Bromo-4-(trifluoromethyl)pyridine | Pyridin-4-yltributylstannane | PdCl2(PPh3)2, 1,4-dioxane, 140°C, 3 h (microwave) | 36 | Organostannane coupling |
| 2-Bromo-4-(trifluoromethyl)pyridine | Pyridin-4-ylboronic acid | Pd(PPh3)4, Na2CO3, dioxane, 80°C, 24 h | 16 | Suzuki coupling |
| 2-Bromo-4-(trifluoromethyl)pyridine | Ethane-1,2-diamine (amine substitution) | Reflux, 2 h | 72 | Amination reaction |
Integrated Synthetic Route Proposal
Based on the literature and experimental data, a plausible synthetic route to 2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine could be:
Synthesis of 2-bromo-6-(trifluoromethyl)pyridine as a key intermediate via trifluoromethylation or fluorination of suitable pyridine precursors.
Cross-coupling at the 3-position with pyridin-4-yl organometallic reagents (boronic acids or stannanes) under Pd-catalysis to install the pyridin-4-yl substituent.
Introduction of the difluoromethoxy group at the 2-position via:
- Radical difluoromethoxylation using photoredox or silver-catalyzed methods.
- Nucleophilic substitution if a suitable leaving group is present.
- Alternatively, difluoromethylation followed by oxygenation steps.
Summary Table of Preparation Methods
Research Findings and Considerations
- The trifluoromethylation step benefits from high-yielding, scalable methods using readily available reagents and mild conditions, enabling industrial applicability.
- Cross-coupling reactions require careful optimization of catalyst, temperature, and solvent; microwave-assisted protocols enhance reaction rates and yields.
- Difluoromethoxylation remains the most challenging step due to the scarcity of stable reagents and the sensitivity of the OCF2H group; recent advances in radical and transition-metal catalysis provide promising routes.
- The conformational flexibility and hydrogen bonding ability of the difluoromethoxy group influence the biological activity and physicochemical properties of the target molecule, emphasizing the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield partially or fully reduced pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development. Notably, derivatives of pyridine compounds are often explored for their anti-inflammatory, anti-cancer, and anti-viral properties.
- Anti-inflammatory Agents : Research indicates that similar pyridine derivatives can modulate inflammatory pathways, potentially leading to new treatments for conditions like rheumatoid arthritis and other inflammatory diseases .
- Anticancer Properties : Some studies have shown that compounds with trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. The presence of the pyridine ring may facilitate interactions with biological receptors involved in tumor growth .
Agrochemicals
The compound's fluorinated nature suggests potential applications in agrochemicals as well. Fluorinated compounds often demonstrate increased stability and bioactivity in agricultural formulations.
- Pesticides and Herbicides : Fluorinated pyridines have been investigated for their effectiveness as pesticides, providing enhanced efficacy against pests while potentially reducing environmental impact due to their stability .
Material Science
In material science, the unique properties of this compound can be harnessed to develop advanced materials.
- Fluorinated Polymers : The incorporation of 2-(difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine into polymer matrices can improve thermal stability and chemical resistance, making it suitable for high-performance applications .
Data Tables
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyridine derivatives. The research indicated that compounds with similar structures to this compound exhibited significant inhibition of TNF-alpha signaling pathways, suggesting a potential therapeutic role in treating autoimmune diseases .
Case Study 2: Agrochemical Efficacy
Research conducted by agricultural scientists demonstrated that fluorinated pyridines could effectively control pest populations while exhibiting lower toxicity to non-target organisms. This study highlighted the compound's potential as a safer alternative in pesticide formulations .
Case Study 3: Polymer Development
In a recent study on polymer composites, researchers found that adding fluorinated compounds like this compound significantly enhanced the material's resistance to solvents and heat. This advancement opens avenues for creating durable materials suitable for extreme environments .
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
a) 2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
- Molecular Formula : C₁₂H₇F₅N₂O (identical to the target compound)
- CAS Number : 1214326-39-2 ()
- Key Differences : The pyridin-3-yl group at position 3 alters electronic distribution and steric interactions compared to pyridin-4-yl. This positional change may affect binding affinity in biological systems due to differences in hydrogen bonding or π-π stacking .
b) 6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine
Core Ring Modifications
a) 2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine ()
- Molecular Formula : C₁₉H₁₁F₄N₃
- CAS Number : 401815-92-7
- Key Differences: Replacement of the pyridine core with a pyrazolo[1,5-a]pyridine ring introduces a fused bicyclic system. This structural shift likely alters pharmacokinetic properties, such as metabolic clearance .
b) Ethyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylate ()
- Molecular Formula : C₂₄H₁₈F₅N₃O₃
- CAS Number : 565196-35-2
- Key Differences : A pyrazolo[3,4-b]pyridine core with ester and aryl substituents. The difluoromethoxy group is part of a phenyl ring at position 6, while the trifluoromethyl group is on a separate phenyl ring. This complexity increases molecular weight and may impact bioavailability .
Functional Group Variations
a) 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine ()
- Molecular Formula : C₁₉H₁₂ClF₃N₂S
- CAS Number : 144320-18-3
- Key Differences: Methylsulfanyl at position 4 introduces a sulfur atom, which can participate in hydrophobic interactions or oxidation reactions.
b) 4-Ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine ()
- Molecular Formula: C₂₁H₁₅F₆NO
- Molecular Weight : 411.34 g/mol
- Key Differences : Ethoxy at position 4 and dual trifluoromethylphenyl groups at positions 2 and 6. The ethoxy group increases electron density on the pyridine ring, while the dual trifluoromethyl groups enhance hydrophobicity and steric hindrance .
Comparative Data Table
Biological Activity
2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms and a pyridine ring in its structure suggests unique interactions with biological targets, which can influence its pharmacological properties.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research into the biological activity of fluorinated pyridines, including this compound, indicates various mechanisms through which they exert their effects. The following sections detail specific activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives. The compound's structural features may enhance its interaction with microbial targets:
- Mechanism : The presence of fluorine increases lipophilicity, potentially enhancing membrane permeability and bioactivity against pathogens.
- Case Study : In a study assessing various pyridine derivatives, compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable effects .
Anti-inflammatory Activity
Fluorinated compounds have been investigated for their anti-inflammatory properties:
- Inhibition of COX Enzymes : The compound's structural analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro studies revealed that certain derivatives effectively suppressed COX-2 activity, indicating potential therapeutic applications in inflammatory diseases .
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| 2-Difluoromethoxy-6-(trifluoromethyl)pyridine | TBD | Ongoing Studies |
Enzyme Inhibition
Another area of interest is the inhibition of histone deacetylases (HDACs):
- Selective Inhibition : Research indicates that the introduction of fluorine at specific positions on the pyridine ring can modulate the inhibitory potency against HDAC isoenzymes. For instance, modifications to similar compounds have resulted in varying degrees of selectivity and potency against HDAC1-3 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorination Effects : The introduction of fluorine atoms at strategic positions can enhance biological activity by increasing lipophilicity and altering electronic properties. For instance, studies have shown that fluorinated compounds often exhibit improved binding affinities to their targets due to these modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
